molecular formula C17H22ClN3O B8517393 1-(4-Chlorophenyl)-4,4,5-trimethyl-2-(1H-1,2,4-triazol-1-yl)hexan-3-one CAS No. 89517-23-7

1-(4-Chlorophenyl)-4,4,5-trimethyl-2-(1H-1,2,4-triazol-1-yl)hexan-3-one

Cat. No. B8517393
CAS RN: 89517-23-7
M. Wt: 319.8 g/mol
InChI Key: JLCXTCXEGRMRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4,4,5-trimethyl-2-(1H-1,2,4-triazol-1-yl)hexan-3-one is a useful research compound. Its molecular formula is C17H22ClN3O and its molecular weight is 319.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4,4,5-trimethyl-2-(1H-1,2,4-triazol-1-yl)hexan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4,4,5-trimethyl-2-(1H-1,2,4-triazol-1-yl)hexan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89517-23-7

Product Name

1-(4-Chlorophenyl)-4,4,5-trimethyl-2-(1H-1,2,4-triazol-1-yl)hexan-3-one

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4,4,5-trimethyl-2-(1,2,4-triazol-1-yl)hexan-3-one

InChI

InChI=1S/C17H22ClN3O/c1-12(2)17(3,4)16(22)15(21-11-19-10-20-21)9-13-5-7-14(18)8-6-13/h5-8,10-12,15H,9H2,1-4H3

InChI Key

JLCXTCXEGRMRHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(=O)C(CC1=CC=C(C=C1)Cl)N2C=NC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

15.6 g (0.08 mol) of 1-(1,2,4-triazol-1-yl)-3,3,4-trimethylpentan-2-one are dissolved in 100 ml of dimethylsulphoxide, and 4.5 g (0.08 mol) of potassium hydroxide, dissolved in 10 ml of water, are added, while cooling. 16.4 g (0.08 mol) of 4-chlorobenzyl bromide, dissolved in 50 ml of dimethylsulphoxide, are added dropwise to the mixture at a rate such that the temperature does not exceed 40° C. Thereafter, the mixture is slowly warmed to 100° C. and stirred for a further 15 hours at this temperature, and the cooled solution is poured onto 500 ml of water. The mixture is extracted with twice 250 ml of methylene chloride, the methylene chloride phase is then extracted with four times 100 ml of water, and the organic phase is evaporated down. The residue is taken up in 100 ml of acetone, and 14.4 g of naphthalene-1,5-disulphonic acid, dissolved in 50 ml of acetone, are added. The 2,3,3-trimethyl-5-(1,2,4-triazol-1-yl)-6-(4-chlorophenyl)-hexan-3-one salt of naphthalene-1,5-disulphonic acid crystallizes out. The precipitate is filtered off under suction and taken up in 250 ml of saturated sodium bicarbonate solution, the aqueous phase is extracted with four times 100 ml of methylene chloride, the methylene chloride phase is extracted with 100 ml of water, and the solvent is distilled off from the organic phase. 17.3 g (67.6% of theory) of 2,3,3-trimethyl-5-(1,2,4-triazol-1-yl)-6-(4-chlorophenyl)-hexan-4-one are obtained as colorless crystals of melting point 91°-94° C.
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